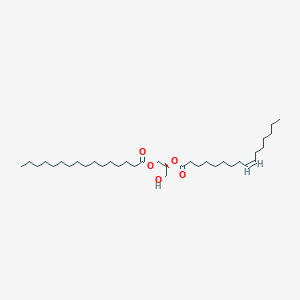
Colletotric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colletotric acid is a natural product found in Colletotrichum gloeosporioides with data available.
Scientific Research Applications
Antimicrobial Properties
Colletotric acid, isolated from Colletotrichum gloeosporioides, exhibits significant antimicrobial properties. It has shown inhibitory effects against various bacteria such as Bacillus subtilis, Staphylococcus aureus, and Sarcina lutea, and against the crop pathogenic fungus Helminthosporium sativum (Zou et al., 2000).
Inhibitory Activity on Enzymes and Microorganisms
Colletotric acid, along with related compounds, has shown strong antimicrobial activity against pathogens like P. aeruginosa, MRSA, and C. albicans. These compounds also exhibit significant α-glucosidase inhibitory activity, which is important in managing diabetes (Chen et al., 2019).
11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition
A novel acorene-type sesquiterpene, colletoic acid, was found to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as diabetes and obesity (Aoyagi et al., 2008).
Synthesis and Chemical Analysis
Research has been conducted on the total synthesis of colletoic acid, focusing on its potent natural inhibitory activity on 11β-HSD1. This involves complex chemical processes such as asymmetric intramolecular cyclopropanation, highlighting the compound's significance in medicinal chemistry (Sawada & Nakada, 2013).
Role in Plant-Pathogen Interactions
Colletotric acid is also noted in studies exploring the virulence mechanisms of Colletotrichum species against host plants. It plays a role in modifying the host's defensive responses, contributing to the pathogenicity of these fungi (Joshi, 2018).
properties
Molecular Formula |
C28H28O10 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
4-[3-(2,4-dihydroxy-6-methylbenzoyl)oxy-5-methoxy-2,4,6-trimethylbenzoyl]oxy-6-hydroxy-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C28H28O10/c1-11-8-17(29)9-18(30)21(11)27(34)38-25-15(5)22(14(4)24(36-7)16(25)6)28(35)37-20-10-19(31)23(26(32)33)13(3)12(20)2/h8-10,29-31H,1-7H3,(H,32,33) |
InChI Key |
XCQZDTOTILKBSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=C(C(=C(C(=C2C)OC)C)C(=O)OC3=C(C(=C(C(=C3)O)C(=O)O)C)C)C)O)O |
synonyms |
colletotric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,7R)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B1243023.png)
![2-(3,4-dichlorophenyl)-1-[2-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]-4,4-dimethylpiperidin-1-yl]ethanone](/img/structure/B1243024.png)










![(4R,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1243046.png)